N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
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Overview
Description
N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl, imidazole, and oxalamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Derivative: The initial step involves the synthesis of the 4-phenyl-1H-imidazole derivative. This can be achieved through the condensation of benzylamine with glyoxal in the presence of ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.
Oxalamide Formation: The final step involves the reaction of the thioether-imidazole derivative with oxalyl chloride and 2,4-difluoroaniline to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the fluorinated phenyl group enhances its binding affinity and specificity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N1-(2,4-difluorophenyl)-N2-(2-((4-methyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.
N1-(2,4-difluorophenyl)-N2-(2-((4-ethyl-1H-imidazol-2-yl)thio)ethyl)oxalamide: Similar structure but with an ethyl group instead of a phenyl group on the imidazole ring.
Uniqueness
N'-(2,4-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide is unique due to the presence of the phenyl group on the imidazole ring, which can enhance its binding interactions and overall stability. The fluorinated phenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S/c20-13-6-7-15(14(21)10-13)24-18(27)17(26)22-8-9-28-19-23-11-16(25-19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOTZLMAEMWGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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